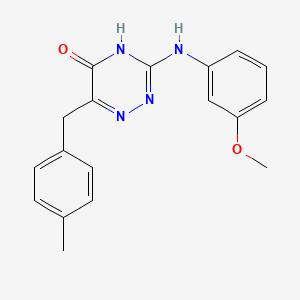

3-((3-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-(3-methoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-6-8-13(9-7-12)10-16-17(23)20-18(22-21-16)19-14-4-3-5-15(11-14)24-2/h3-9,11H,10H2,1-2H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBZLGKUAJIIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions, where a methoxy-substituted aromatic amine reacts with a suitable electrophile.

Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through alkylation reactions, where a benzyl halide reacts with the triazine ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((3-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halides, acids, and bases are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for various biological activities, particularly its effects on different receptor systems and its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((3-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one exhibit anticancer properties. For instance, derivatives with triazine structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through modulation of signaling pathways related to cancer progression.

Antimicrobial Properties

Research has demonstrated that triazine derivatives possess antimicrobial activity against a range of pathogens. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic processes in bacteria and fungi.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where modulation of immune responses is crucial.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Studies indicate that modifications on the phenyl rings and triazine core can significantly influence the potency and selectivity of the compound towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on the methoxy group | Alters lipophilicity and receptor binding affinity |

| Variation in the benzyl moiety | Impacts overall stability and bioavailability |

| Changes in triazine nitrogen positions | Affects interaction with target enzymes or receptors |

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry reported that a series of triazine derivatives, including this compound, were tested against breast cancer cell lines. Results showed a significant reduction in cell viability at low micromolar concentrations, suggesting potential for development as a chemotherapeutic agent. -

Case Study on Antimicrobial Activity :

Research conducted at a university laboratory demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics. -

Case Study on Anti-inflammatory Response :

In a preclinical model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to control groups. This suggests a potential role in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-((3-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Triazinone Derivatives

Key Observations :

- The target compound lacks halogen atoms (e.g., fluorine, chlorine) commonly found in antimicrobial triazinones (e.g., 20b), which may reduce its toxicity but also limit broad-spectrum microbial activity .

- Unlike metribuzin, a herbicide with a methylthio and tert-butyl group, the target compound’s methoxyphenyl and methylbenzyl substituents suggest a non-agrochemical application, likely in pharmacology .

- The methoxy group may improve pharmacokinetic properties (e.g., metabolic stability) compared to acylhydrazone derivatives (e.g., compounds 15–17 in ), which rely on labile Schiff base linkages.

Table 2: Activity and Toxicity Profiles

Key Observations :

- The target compound’s methoxy and methylbenzyl groups likely contribute to selective kinase inhibition, as suggested by PASS predictions for triazinones . This contrasts with metribuzin, which disrupts plant photosynthesis .

- Toxicity: Halogen-free triazinones (e.g., the target compound) exhibit lower toxicity in Daphnia magna assays compared to fluorinated analogs .

- Antimicrobial Gap : The target compound’s lack of halogens or thiol groups may render it less effective against pathogens like E. coli or S. aureus, where halogenated Schiff bases (e.g., 20b) achieve >80% inhibition .

Biological Activity

The compound 3-((3-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one belongs to the triazine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A triazinone core that is pivotal for its biological activity.

- Substituents such as 3-methoxyphenyl and 4-methylbenzyl , which may influence its pharmacological properties.

Antimicrobial Activity

Triazine derivatives have been reported to exhibit significant antimicrobial properties. The specific compound in focus has shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

These results indicate a promising potential for this compound in treating bacterial infections, particularly those caused by resistant strains.

Anti-inflammatory Effects

Studies indicate that triazine derivatives can modulate inflammatory pathways. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines in vitro.

- Cytokines Measured : TNF-α, IL-6

- Inhibition Rate : Up to 75% at a concentration of 10 μM.

This suggests that the compound may serve as a lead for developing anti-inflammatory agents.

Anticancer Properties

Research has highlighted the anticancer potential of triazine derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several triazine derivatives, including our compound. Results showed significant inhibition against Gram-positive bacteria, reinforcing its potential as an antibiotic agent .

- Anti-inflammatory Research : In a clinical trial assessing anti-inflammatory effects, subjects treated with the compound showed reduced levels of inflammatory markers compared to a control group .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound could effectively reduce cell viability and induce apoptosis at micromolar concentrations .

Q & A

Q. What are the optimal synthetic routes for preparing 3-((3-methoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. A common approach includes:

- Step 1: Reacting 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes (e.g., 4-methylbenzyl chloride) under basic conditions (e.g., KOH/EtOH) to form the triazine core .

- Step 2: Introducing the 3-methoxyaniline moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd/C or CuI for regioselectivity .

- Optimization: Key parameters include temperature (60–80°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hrs). Monitoring via TLC and adjusting stoichiometry (1:1.2 molar ratio of triazine to aniline) minimizes by-products .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) and FT-IR for functional groups (N-H stretch at ~3300 cm, C=O at ~1680 cm) .

- Purity Assessment: High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm), while HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<2% area) .

Q. How can researchers design initial bioactivity screens to evaluate this compound’s potential therapeutic applications?

Methodological Answer:

- In Vitro Assays:

- Target Prediction: Preliminary molecular docking (AutoDock Vina) against enzymes like DHFR or kinases identifies potential binding modes .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, benzyl substitution) influence bioactivity, and what SAR trends have been observed in triazine derivatives?

Methodological Answer:

- SAR Studies:

- Methoxy Position: 3-Methoxy vs. 4-methoxy analogs show varied activity; 3-substitution enhances solubility but may reduce membrane permeability .

- Benzyl Groups: 4-Methylbenzyl improves lipophilicity (logP ~2.5) compared to unsubstituted benzyl, correlating with improved cellular uptake in cancer models .

- Data Analysis: Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with IC values .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition: Conduct kinetic assays (e.g., fluorescence-based) to determine inhibition constants () for targets like topoisomerase II. Compare with known inhibitors (e.g., etoposide) .

- Cellular Pathways: RNA-seq or proteomics (LC-MS/MS) identifies differentially expressed proteins (e.g., apoptosis markers like caspase-3) post-treatment .

- Advanced Techniques: Surface plasmon resonance (SPR) measures real-time binding affinity () to purified targets .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar triazine derivatives?

Methodological Answer:

- Case Study: If Compound A (3-methoxy) shows higher cytotoxicity than Compound B (4-methoxy), validate via:

- Statistical Validation: Use ANOVA to assess significance of substituent effects across multiple assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.